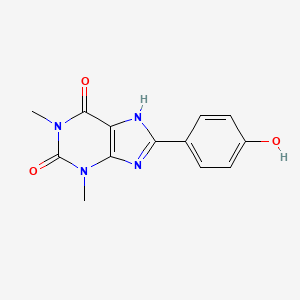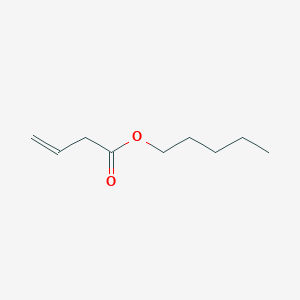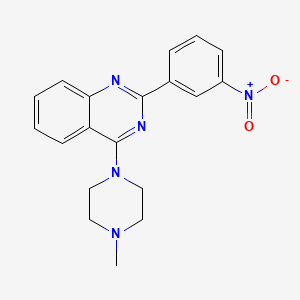![molecular formula C14H12N2O B14161473 5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium CAS No. 40754-26-5](/img/structure/B14161473.png)
5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the benzodiazocin core, followed by oxidation to introduce the oxido group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxido group back to its original state or to other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium involves its interaction with specific molecular targets. The oxido group plays a key role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium can be compared with other benzodiazocin derivatives:
11,12-dihydrobenzo[c][1,2]benzodiazocin: Lacks the oxido group, resulting in different reactivity and applications.
5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin: Similar structure but different oxidation state, leading to distinct chemical behavior.
Other benzodiazocins: Variations in substituents and functional groups can significantly alter their properties and uses.
The uniqueness of this compound lies in its specific oxido group and the resulting chemical reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
40754-26-5 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium |
InChI |
InChI=1S/C14H12N2O/c17-16-14-8-4-2-6-12(14)10-9-11-5-1-3-7-13(11)15-16/h1-8H,9-10H2 |
InChI Key |
UHAQUIPSBRUWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2[N+](=NC3=CC=CC=C31)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)

![N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide](/img/structure/B14161406.png)




![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)



![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
